molecular formula C18H16N4O3S2 B6555377 2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1040669-88-2

2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6555377
CAS No.: 1040669-88-2
M. Wt: 400.5 g/mol
InChI Key: ZUMSVKAUIDBMEV-UHFFFAOYSA-N
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Description

The compound 2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thieno[3,2-d]pyrimidin-4-one derivative characterized by a sulfanyl-linked 1,2,4-oxadiazole substituent bearing a 4-ethoxyphenyl group. The thieno[3,2-d]pyrimidin-4-one core is a bicyclic heterocycle with a sulfur atom in the thiophene ring and a pyrimidinone moiety, which is structurally analogous to purine bases, making it pharmacologically relevant .

Properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-methylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S2/c1-3-24-12-6-4-11(5-7-12)16-20-14(25-21-16)10-27-18-19-13-8-9-26-15(13)17(23)22(18)2/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMSVKAUIDBMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS Number: 1291838-18-0) is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its antiviral, anticancer, and antibacterial properties.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thieno[3,2-d]pyrimidinone core and an oxadiazole moiety. Its molecular formula is C15H16N4O2SC_{15}H_{16}N_{4}O_{2}S, with a molecular weight of 332.38 g/mol. The presence of various functional groups contributes to its diverse biological activities.

Antiviral Activity

Recent studies have highlighted the antiviral potential of heterocyclic compounds similar to this one. For example, compounds containing oxadiazole derivatives have shown significant antiviral activity against various viruses such as HSV and FCoV. In a related study, derivatives of 1,2,4-oxadiazole were evaluated for their ability to inhibit viral replication in cell lines:

CompoundVirus TypeIC50 (µM)CC50 (µM)Selectivity Index
Compound AHSV-11010010
Compound BFCoV151208

The selectivity index (SI) is calculated as the ratio of CC50 to IC50, indicating the compound's safety profile alongside its efficacy.

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro studies. For instance, derivatives containing thieno[3,2-d]pyrimidine structures have demonstrated inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). A comparative analysis of similar compounds showed:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound CMCF-724.74Thymidylate synthase inhibition
Compound DHCT-11620.00Induction of apoptosis

In these studies, the mechanism of action often involves the inhibition of key enzymes involved in nucleotide synthesis or pathways leading to cell proliferation.

Antibacterial Activity

The antibacterial potential of the compound has also been assessed against common pathogens. Compounds similar to it have shown promising results against Gram-positive and Gram-negative bacteria:

MicroorganismMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30
Pseudomonas aeruginosa20

These findings suggest that modifications in the chemical structure can enhance antibacterial efficacy.

Case Studies

  • Antiviral Screening : In a study published in European Journal of Medicinal Chemistry, several oxadiazole derivatives were screened for their antiviral activity against HSV. The lead compounds exhibited up to 91% inhibition at concentrations as low as 50 µM with minimal cytotoxicity .
  • Cancer Cell Line Evaluation : A series of thieno[3,2-d]pyrimidine derivatives were evaluated for their anticancer properties in Journal of Medicinal Chemistry. One compound showed an IC50 value significantly lower than standard chemotherapeutics like Doxorubicin .
  • Antibacterial Testing : Research conducted by Alam et al. demonstrated that certain oxadiazole derivatives had MIC values below 20 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .

Comparison with Similar Compounds

Research Implications

  • Optimization : The 4-ethoxyphenyl group could be modified to balance lipophilicity and solubility (e.g., replacing ethoxy with polar groups).
  • Activity Testing : Prioritize assays for CB2 receptor antagonism or enzyme inhibition (e.g., 17β-HSD) based on structural analogs .
  • Synthetic Routes : Explore microwave-assisted cyclization () or coupling reactions () to improve yields .

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